2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
This compound features a hybrid heterocyclic scaffold combining a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a piperidine ring substituted with a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl group. Its design leverages the metabolic stability of isoxazoles and the hydrogen-bonding capacity of oxadiazoles .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-12-17(13(2)28-24-12)11-18(26)25-9-7-15(8-10-25)20-23-22-19(27-20)14-3-5-16(21)6-4-14/h3-6,15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODLTHCTRAMZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the reaction of a hydrazide with a carboxylic acid derivative, such as an ester or acid chloride, under dehydrating conditions.
Coupling of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Final Coupling Step: The final step involves coupling the isoxazole and oxadiazole intermediates through a suitable linker, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: The compound can be used to study the interactions of isoxazole and oxadiazole derivatives with biological targets.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in cells.
Industrial Applications:
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with isoxazole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance binding affinity or selectivity for certain targets. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Structural Analog 1: 2-(3,5-Dimethylisoxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone ()
Key Differences :
- Core Heterocycle : The analog replaces the oxadiazole-substituted piperidine with a simpler 4-(4-fluorophenyl)piperazine.
- Electronic Profile : Piperazine introduces a second nitrogen, increasing basicity compared to the piperidine-oxadiazole system in the target compound.
Physicochemical Properties :
Structural Analog 2: 2-(3,5-Dimethylisoxazol-4-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone ()
Key Differences :
- Substituent on Piperazine : A sulfonyl-linked 4-methoxyphenyl group replaces the oxadiazole-piperidine system.
- Polarity : The sulfonyl group increases polarity, likely reducing membrane permeability compared to the target compound.
- Synthetic Accessibility : The sulfonyl group requires additional steps for introduction, as seen in ’s methodology for sulfonylated triazoles .
Structural Analog 3: Triazole-Thio Derivatives ()
Key Differences :
- Heterocyclic Core : The triazole-thio scaffold replaces the isoxazole-oxadiazole system.
Pharmacokinetic Considerations :
- The target compound’s isoxazole and oxadiazole rings are less prone to metabolic degradation than triazole-thio systems, suggesting improved half-life .
Biological Activity
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural components and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key moieties:
- Isoxazole ring : Known for its diverse biological activities.
- Piperidine ring : Commonly found in many bioactive compounds.
- Fluorophenyl and oxadiazole groups : These contribute to the compound's potential selectivity and potency against specific biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing isoxazole and oxadiazole moieties. For instance, derivatives with these structures have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that compounds with these features can inhibit cell proliferation and induce apoptosis in cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Similar Compound A | HeLa | 12.5 | Induction of apoptosis |
| Similar Compound B | MCF-7 | 15.0 | Cell cycle arrest in G1 phase |
Antimicrobial Activity
The presence of the isoxazole moiety suggests potential antimicrobial properties. Compounds structurally related to this compound have shown efficacy against both gram-positive and gram-negative bacteria in preliminary studies.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer metabolism and microbial growth.
- Receptor Binding : The piperidine ring may facilitate binding to specific receptors, influencing signaling pathways associated with cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been reported to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies have investigated the pharmacological effects of related compounds:
- A study by Umesha et al. demonstrated that isoxazole derivatives exhibited potent inhibitory effects on dihydroorotate dehydrogenase (DHODH), a target for anticancer therapies .
- Another investigation revealed that oxadiazole-containing compounds showed significant antimicrobial activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
